molecular formula C30H24N2O12 B2868358 hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate CAS No. 194552-21-1

hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate

Cat. No.: B2868358
CAS No.: 194552-21-1
M. Wt: 604.524
InChI Key: HOOZITWFAPXNFS-UHFFFAOYSA-N
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Description

hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate is a complex organic compound known for its unique structure and properties. This compound is characterized by its hexamethyl groups and dipyrrolo phenanthroline core, making it a subject of interest in various scientific fields.

Scientific Research Applications

hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature. It is recommended to handle it with care and use appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate typically involves multi-step organic reactions. The process starts with the preparation of the dipyrrolo phenanthroline core, followed by the introduction of hexamethyl groups and carboxylate functionalities. Common reagents used in these reactions include acyl bromides, pyrroles, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate is unique due to its specific combination of hexamethyl groups and carboxylate functionalities, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity .

Properties

IUPAC Name

hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O12/c1-39-25(33)17-15-11-9-13-7-8-14-10-12-16-18(26(34)40-2)20(28(36)42-4)24(30(38)44-6)32(16)22(14)21(13)31(15)23(29(37)43-5)19(17)27(35)41-3/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOZITWFAPXNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)OC)C4=C(C=C3)C=CC5=C(C(=C(N54)C(=O)OC)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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